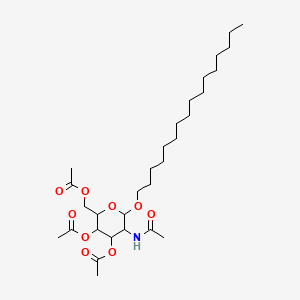

Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is a complex organic compound known for its unique chemical structure and properties. This compound is a derivative of glucopyranoside, featuring a hexadecyl group and multiple acetyl groups. It is primarily used in various scientific research applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside typically involves the acetylation of 2-deoxy-D-glucose derivatives. The process includes the following steps:

Acetylation: 2-deoxy-D-glucose is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to form 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose.

Hexadecylation: The acetylated glucose derivative is then reacted with hexadecyl bromide in the presence of a base like sodium hydride to introduce the hexadecyl group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions: Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside undergoes various chemical reactions, including:

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding deacetylated product.

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to introduce additional functional groups.

Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Hydrolysis: Deacetylated glucopyranoside derivatives.

Oxidation: Oxidized glucopyranoside derivatives with additional functional groups.

Substitution: Substituted glucopyranoside derivatives with different alkyl or aryl groups.

Scientific Research Applications

Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside is widely used in scientific research due to its versatile properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Employed in the study of carbohydrate-protein interactions and as a probe for glycosylation processes.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antitumor activities.

Industry: Utilized in the development of novel surfactants and emulsifiers for various industrial applications.

Mechanism of Action

The mechanism of action of Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside involves its interaction with specific molecular targets and pathways. The compound can bind to carbohydrate-binding proteins, influencing glycosylation processes and cellular signaling pathways. Its hexadecyl group enhances its hydrophobic interactions, making it effective in disrupting lipid membranes and exhibiting antimicrobial properties.

Comparison with Similar Compounds

Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside can be compared with other similar compounds, such as:

2-Acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucosamine: Similar structure but lacks the hexadecyl group, making it less hydrophobic.

Allyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside: Contains an allyl group instead of a hexadecyl group, affecting its reactivity and applications.

Biological Activity

Hexadecyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside (CAS Number: 115414-47-6) is a synthetic glycoside that has garnered attention for its potential biological activities, particularly in antimicrobial and cytotoxic applications. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C30H53NO9

- Molecular Weight : 571.74 g/mol

- Structure : The compound features a hexadecyl chain linked to an acetylated glucosamine moiety, contributing to its amphiphilic properties.

Synthesis

The synthesis of this compound typically involves the reaction of trityl chloride with zinc(II) chloride in dichloromethane at ambient temperature. Yield rates can reach up to 82% under optimized conditions .

Antimicrobial Activity

Research indicates that hexadecyl glycosides exhibit selective antimicrobial properties. In studies comparing various glycosides, hexadecyl derivatives demonstrated significant activity against Gram-positive bacteria such as Enterococcus faecalis but showed limited efficacy against Gram-negative strains . The compound's amphiphilic nature likely contributes to its ability to disrupt bacterial membranes.

Cytotoxicity Studies

This compound has been evaluated for cytotoxic effects against various cancer cell lines. Notably, it exhibited IC50 values ranging from 9.4 μM to over 100 μM across different cell types, suggesting a correlation between the length of the aglycone chain and cytotoxic potency . The acute lymphoblastic leukemia CCRF-CEM cell line was particularly sensitive to this compound.

Table 1: Cytotoxicity of Hexadecyl Glycosides

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Hexadecyl β-D-glucopyranoside | CCRF-CEM | 9.4 |

| Hexadecyl α-D-mannopyranoside | K562 | >100 |

| Tetradecyl β-D-galactopyranoside | HCT116 | 20.3 |

These findings suggest that longer alkyl chains enhance the cytotoxic effects of glycosides on cancer cells while maintaining lower toxicity toward non-malignant cells .

The mechanism underlying the cytotoxic effects appears to involve the disruption of cellular processes related to glycosaminoglycan (GAG) synthesis. Studies have shown that hexadecyl glycosides can inhibit the incorporation of glucosamine into GAGs without affecting total protein synthesis . This specific inhibition may lead to altered cellular signaling and increased apoptosis in sensitive cell lines.

Case Studies

In a notable study, the effect of hexadecyl glycosides on the cell cycle was analyzed using the CCRF-CEM cell line. Treatment with concentrations corresponding to 1× and 5× IC50 resulted in significant accumulation of cells in the G0/G1 phase and a reduction in S phase activity. These changes were accompanied by increased apoptotic markers, indicating that hexadecyl glycosides may induce cell cycle arrest as part of their cytotoxic mechanism .

Properties

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-hexadecoxyoxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H53NO9/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-36-30-27(31-22(2)32)29(39-25(5)35)28(38-24(4)34)26(40-30)21-37-23(3)33/h26-30H,6-21H2,1-5H3,(H,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQLBKMQSMVEUHD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H53NO9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.